2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide.
Thiol formation: The oxadiazole derivative is then treated with a suitable thiolating agent to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the thiolated oxadiazole with 4-sulfamoylphenyl acetic acid under appropriate conditions to form the desired acetamide.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic steps for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfanyl group, potentially leading to ring opening or the formation of thiols.
Substitution: The furan and oxadiazole rings can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or ring-opened products.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound shares the oxadiazole and furan rings but lacks the acetamide and sulfamoylphenyl groups.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
Properties
Molecular Formula |
C14H12N4O5S2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H12N4O5S2/c15-25(20,21)10-5-3-9(4-6-10)16-12(19)8-24-14-18-17-13(23-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,19)(H2,15,20,21) |
InChI Key |
BDPHCRKTJGWNKZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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